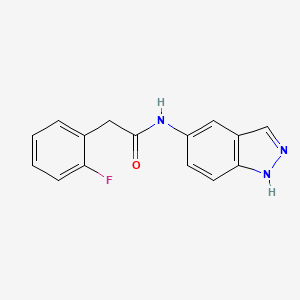

![molecular formula C24H31N3O B5501215 N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-(4-Methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide involves multistep reactions starting from basic heterocyclic and aromatic components. A notable example in the related field is the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol as a starting material, which is then transformed through a series of reactions including amide formation and cyclization to yield the final product. This process is characterized by the use of IR, 1H NMR, and single crystal X-ray diffraction for characterization (Lv et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic and Cardiovascular Applications

Compounds related to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide have been synthesized and evaluated for their oral antiarrhythmic activity in mice, with flecainide acetate being identified for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

Antidementia and Acetylcholinesterase Inhibition

A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting the significance of substituting the benzamide with bulky moieties for increased activity. This research aimed at developing compounds for potential use as antidementia agents (Sugimoto et al., 1990).

Antidepressant/Anxiolytic Research

Novel series of tricyclic benzoxazines, including compounds acting as potent 5-HT(1A/B/D) receptor antagonists, were developed, leading to the selection of GSK588045 for clinical trials aimed at evaluating its potential as a faster-acting antidepressant/anxiolytic with reduced side effects (Bromidge et al., 2010).

Hypolipidemic Activity

Research into [alpha-(heterocyclyl)benzyl]piperazines led to the identification of compounds with significant activity in lowering serum lipid levels, demonstrating the potential for treating hyperlipidemia (Ashton et al., 1984).

Anticancer Research

Synthesis and bioactivity studies of novel benzamides and their metal complexes showed potential for application in treating bone cancer, highlighting the importance of structural modification for enhancing anticancer activity (Lv et al., 2019).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, displaying potent bacterial biofilm and MurB enzyme inhibitory activities, indicating potential for addressing bacterial resistance and infection control (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name |

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-26-15-17-27(18-16-26)22-11-9-20(10-12-22)19-25-23(28)24(13-5-6-14-24)21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-19H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWLUWIXABNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)